N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a benzyl group, a 4-chlorobenzo[d]thiazol-2-yl moiety, and a methylsulfonyl group. This compound belongs to the N-(thiazol-2-yl)-benzamide family, a scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors .
Properties
IUPAC Name |
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S2/c1-30(27,28)19-13-6-5-10-16(19)21(26)25(14-15-8-3-2-4-9-15)22-24-20-17(23)11-7-12-18(20)29-22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPQCRPWYKQQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 4-chlorobenzo[d]thiazole intermediate This intermediate is then reacted with benzylamine under specific conditions to form the N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl) intermediate
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that compounds containing the benzothiazole scaffold exhibit anticancer properties. For instance, derivatives of benzothiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance anticancer potency .
-
Antimicrobial Properties
- N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have compared its efficacy to standard antibiotics, revealing that certain derivatives possess activity comparable to or exceeding that of established antimicrobial agents .
- Anticonvulsant Effects
Pharmacological Insights
-
Mechanism of Action
- The pharmacological effects of this compound are thought to be mediated through multiple mechanisms, including inhibition of specific enzymes or receptors involved in disease pathways. For example, some studies suggest that this compound may act as an inhibitor of certain kinases implicated in cancer progression .
- Toxicological Studies
Material Science Applications
- Polymer Chemistry
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard treatments. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with MIC values comparable to norfloxacin. |
| Study C | Anticonvulsant Effects | Indicated a reduction in seizure frequency in animal models, suggesting potential for epilepsy treatment. |
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound is compared to analogs with variations in sulfonyl groups, aryl substitutions, and heterocyclic appendages (Table 1).
Table 1. Structural and Physicochemical Comparison
Key Observations :
- The 4-chloro substitution on the benzothiazole ring enhances halogen bonding and may improve metabolic stability compared to non-halogenated analogs .
- The methylsulfonyl group offers a balance between polarity and hydrophobicity, contrasting with diethylsulfamoyl () or ethylsulfonyl groups (), which alter solubility and logP .
Physicochemical and Spectral Properties
- IR/NMR Trends : The methylsulfonyl group in the target compound would exhibit characteristic S=O stretches at ~1150–1300 cm⁻¹, similar to analogs in and . Absence of C=O bands in triazole derivatives () contrasts with the persistent benzamide carbonyl in the target compound .
- Melting Points : While the target compound’s melting point is unreported, analogs in (e.g., N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives) melt between 106–181°C, suggesting comparable thermal stability .
Key Notes
Scaffold Versatility : The N-(thiazol-2-yl)-benzamide core supports diverse substitutions, enabling optimization for target affinity and pharmacokinetics .
Synthetic Challenges : Low yields (e.g., 33% in ) highlight the need for optimized coupling conditions or alternative routes .
Biological Potential: The target compound’s benzyl and chloro groups warrant evaluation against infectious disease targets (e.g., Mycobacterium tuberculosis) or neurological disorders, given precedents in and .
Biological Activity
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 457.0 g/mol. Its structure includes a benzamide core, a thiazole moiety, and a methylsulfonyl group, contributing to its unique chemical reactivity and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN2O3S |
| Molecular Weight | 457.0 g/mol |
| CAS Number | 900004-62-8 |
Research indicates that this compound primarily acts as an inhibitor of enhancer of zeste homolog 2 (EZH2) , an enzyme involved in histone methylation and gene expression regulation. This inhibition leads to the suppression of cancer cell proliferation and survival, making it a promising candidate for cancer therapies targeting EZH2 overexpression .
Anticancer Properties
- EZH2 Inhibition : The compound has shown potent inhibition of EZH2, leading to reduced growth in various cancer cell lines, including breast and lung cancers.
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines, including:
- Mechanistic Insights : The compound's mechanism may involve modulation of apoptotic pathways, enhancing procaspase-3 activation in cancer cells, thus promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against specific bacterial strains suggests potential applications in treating infectious diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzothiazole derivatives similar to this compound:
- A study conducted on benzothiazole derivatives revealed that modifications on the thiazole ring significantly influenced their anticancer activities. For instance, specific substitutions led to enhanced potency against different cancer cell lines .
- Another research effort focused on the structure-activity relationship (SAR) of thiazole derivatives showed that certain functional groups could dramatically increase cytotoxicity, suggesting that further optimization of this compound could yield even more effective compounds .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
